Boc-L-beta-homoproline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

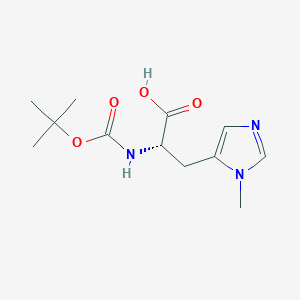

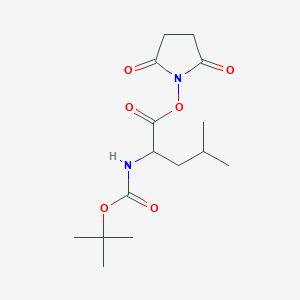

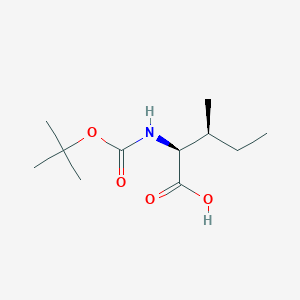

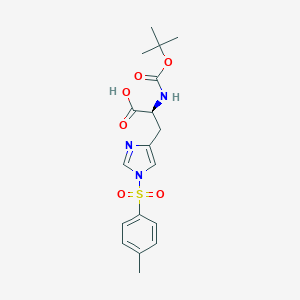

Boc-L-beta-homoproline is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229,27 g/mole. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photocatalytic Enhancement through Modification Strategies Recent research has highlighted the photocatalytic properties of (BiO)2CO3 (BOC), which is part of the Aurivillius-related oxide family. The unique intergrowth texture of BOC, comprising Bi2O22+ and CO32− layers, positions it as a promising candidate for applications across healthcare, photocatalysis, humidity sensors, nonlinear optical applications, and supercapacitors. The wide band gap of BOC, however, limits its visible light absorption. Several modification strategies have been developed to enhance BOC's photocatalytic performance under visible light, involving various BOC-based nanocomposites and doping with nonmetals like carbon, nitrogen, and oxygen vacancy. These enhancements stem from the creation of p–n junctions, Schottky junctions, surface plasmon resonance effects, and improved electronic conductivity, pointing towards BOC's versatility in multifunctional applications (Ni, Sun, Zhang, & Dong, 2016).

Boron-Containing Compounds in Medicinal Applications Boron-containing compounds (BCCs) have transitioned from primarily being used as antiseptics to playing roles in chemotherapy and antibiotics over recent decades. The inclusion of boron in drug moieties has been a strategy to enhance binding to target receptors. BCCs are recognized for their preventive, diagnostic, and therapeutic potential, benefiting from boron's unique chemical properties. Despite some uncertainties in the action mechanisms of BCCs, their low toxicity profiles and ability to target multiple biological pathways suggest a promising future in medicinal applications. This underscores the potential of BCCs, including boronated derivatives of known drugs, for treating a wide range of diseases (Soriano-Ursúa, Das, & Trujillo-Ferrara, 2014).

Boron as a Platform for Drug Design Boron's position in the periodic table endows it with unique properties that bridge metals and non-metals, offering innovative applications in chemistry, technology, and medicine. Recent research highlights the potential of boron compounds in drug design, overcoming previous challenges in synthesis and physicochemical characterization. Boron compounds' hydrophobicity, lipophilicity, and versatile stereochemistry make them suitable candidates for creating innovative drugs. These features, coupled with boron atoms' ability to replace carbon atoms and their electron deficiency, present new opportunities for drug development. Future research should focus on exploring boronated compounds' assembly for drug design, leveraging computational methods to better understand the role of multicenter, quasi-aromatic bonds and unconventional geometries in medicinal chemistry (Ciani & Ristori, 2012).

Eigenschaften

IUPAC Name |

2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWKIRLZWQQMIE-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350915 |

Source

|

| Record name | Boc-L-beta-homoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56502-01-3 |

Source

|

| Record name | (2S)-1-[(1,1-Dimethylethoxy)carbonyl]-2-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56502-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-L-beta-homoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethoxy)methyl]-](/img/structure/B558303.png)